molecular formula C27H32N6O2 B2960705 8-(4-(2,5-dimethylbenzyl)piperazin-1-yl)-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 898463-42-8

8-(4-(2,5-dimethylbenzyl)piperazin-1-yl)-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2960705
CAS No.: 898463-42-8
M. Wt: 472.593
InChI Key: FXMOKVULPFWXAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-(2,5-dimethylbenzyl)piperazin-1-yl)-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C27H32N6O2 and its molecular weight is 472.593. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antimicrobial Activities

The compound shares structural similarities with diketopiperazine derivatives, which have been studied for their antibacterial properties. A study on secondary metabolites from the endophytic fungus Purpureocillium lilacinum isolated from mangrove Sonneratia alba revealed compounds from the diketopiperazines group exhibiting narrow-spectrum antibacterial activity against Gram-positive bacteria Bacillus megaterium DSM32 T (Bara et al., 2020). This suggests potential for the compound to have similar antibacterial applications.

Tuberculosis Treatment

Research into purine linked piperazine derivatives designed to inhibit Mycobacterium tuberculosis highlighted the synthesis of novel inhibitors targeting MurB to disrupt peptidoglycan biosynthesis (Konduri et al., 2020). This indicates the potential of such compounds, including the one under discussion, for developing new treatments against tuberculosis by inhibiting bacterial cell wall synthesis.

Antihistaminic Activity

A study on 3,4-dihydro-1,3-dimethyl-7-[3-(4-substituted-piperazin-1-yl)- substituted-alkyl]-1H-purine-2,6-diones evaluated for antihistaminic activity demonstrated the potential of these compounds in inhibiting histamine-induced bronchospasm and passive cutaneous anaphylaxis (Pascal et al., 1985). This suggests the subject compound's relevance in developing antihistaminic agents.

Psychotropic Properties

Exploring 8-aminoalkyl derivatives of purine-2,6-dione for their affinity and pharmacological evaluation at serotonin receptors revealed potential psychotropic activities, including antidepressant and anxiolytic effects (Chłoń-Rzepa et al., 2013). This research underscores the compound's potential applications in treating psychiatric disorders.

Antiasthmatic Activity

The development of xanthene derivatives, including 1,3-dimethyl-7-(2-(piperazin-1-yl)acetyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives for their antiasthmatic activity, highlighted the role of such compounds in vasodilator activity and as Phosphodiesterase 3 inhibitors (Bhatia et al., 2016). This points to the potential of the compound for developing new antiasthmatic agents.

Properties

IUPAC Name

8-[4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N6O2/c1-18-9-10-20(3)22(15-18)16-31-11-13-32(14-12-31)26-28-24-23(25(34)29-27(35)30(24)4)33(26)17-21-8-6-5-7-19(21)2/h5-10,15H,11-14,16-17H2,1-4H3,(H,29,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXMOKVULPFWXAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2CCN(CC2)C3=NC4=C(N3CC5=CC=CC=C5C)C(=O)NC(=O)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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